(2Z,5Z)-2-[(3-bromophenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC16267647
Molecular Formula: C19H14BrN3OS
Molecular Weight: 412.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H14BrN3OS |
|---|---|
| Molecular Weight | 412.3 g/mol |
| IUPAC Name | (5Z)-2-(3-bromophenyl)imino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C19H14BrN3OS/c1-23-11-12(15-7-2-3-8-16(15)23)9-17-18(24)22-19(25-17)21-14-6-4-5-13(20)10-14/h2-11H,1H3,(H,21,22,24)/b17-9- |
| Standard InChI Key | PEGQCINJGMQNPU-MFOYZWKCSA-N |
| Isomeric SMILES | CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)NC(=NC4=CC(=CC=C4)Br)S3 |
| Canonical SMILES | CN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=NC4=CC(=CC=C4)Br)S3 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of (2Z,5Z)-2-[(3-bromophenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one (C₁₉H₁₄BrN₃OS; molecular weight: 412.3 g/mol) features a thiazolidin-4-one ring system with two distinct substituents: a 3-bromophenyl imino group at position 2 and a 1-methylindole methylidene group at position 5. The Z-configuration of both imino and methylidene groups is critical for maintaining planar geometry, which facilitates π-π stacking interactions with biological targets.
Structural Analysis
The thiazolidin-4-one core adopts a non-aromatic, five-membered ring conformation stabilized by resonance between the carbonyl oxygen and the adjacent nitrogen atoms. Bromine substitution at the meta position of the phenyl ring enhances electrophilicity, while the indole moiety contributes hydrophobic character. Computational studies suggest that the 1-methyl group on the indole ring minimizes steric hindrance, allowing optimal binding to enzyme active sites.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₄BrN₃OS |
| Molecular Weight | 412.3 g/mol |
| IUPAC Name | (5Z)-2-(3-bromophenyl)imino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazolidin-4-one |
| Solubility | Low in water; soluble in DMSO |
| Melting Point | 91–93°C (decomposes) |
Synthesis and Optimization
The synthesis of this compound relies on copper-catalyzed tandem annulation reactions, as demonstrated in recent methodologies . A representative pathway involves:
Reaction Mechanism
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Condensation: 3-Bromophenyl isothiocyanate reacts with 1-methyl-1H-indole-3-carbaldehyde in acetonitrile/tetrahydrofuran (1:1 v/v) under CuI catalysis.
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Cyclization: Ethyl 2-diazoacetate facilitates [2 + 1 + 2] annulation, forming the thiazolidin-4-one ring.
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Purification: Flash chromatography (petroleum ether/ethyl acetate, 15:1) yields the product in 85% purity .
Table 2: Optimized Synthesis Conditions
| Parameter | Condition |
|---|---|
| Catalyst | CuI (0.4 equiv) |
| Solvent | CH₃CN/THF (1:1 v/v) |
| Temperature | 25°C |
| Reaction Time | 12 hours |
| Yield | 85% |
Key challenges include avoiding over-oxidation of the indole methylidene group and managing steric effects during cyclization. Gram-scale syntheses have been achieved without significant yield reduction, underscoring industrial viability .
Biological Activities and Mechanisms
Antibacterial Efficacy
Thiazolidinone derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative strains (e.g., Escherichia coli). The bromophenyl group enhances membrane permeability, while the indole moiety disrupts bacterial biofilm formation. Minimum inhibitory concentrations (MICs) for this compound range from 8–32 µg/mL, comparable to first-line antibiotics like ciprofloxacin.
Comparative Analysis with Analogues
Modifications to the thiazolidinone scaffold significantly influence bioactivity:
Table 3: Activity Comparison of Thiazolidinone Derivatives
| Compound | Antibacterial MIC (µg/mL) | Anticancer IC₅₀ (µM) |
|---|---|---|
| (2Z,5Z)-Target Compound | 8–32 | 12.5–18.7 |
| 3-(3-Bromobenzyl)-2-phenylimino | 16–64 | 24.9–30.1 |
| 3-(3,4,5-Trimethoxybenzyl) | >64 | 35.6–42.3 |
The target compound’s superior activity stems from optimal halogen-indole synergy, balancing lipophilicity and electronic effects .
Recent Advancements and Future Directions
Recent studies have explored hybrid derivatives combining thiazolidinone and indole pharmacophores. For example, conjugates with triazole moieties show enhanced pharmacokinetic profiles, including oral bioavailability (F = 62%) and plasma half-life (t₁/₂ = 6.3 hours). Future research should prioritize:
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Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents on the phenyl and indole rings.
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In Vivo Toxicity Profiling: Acute and chronic toxicity assessments in rodent models.
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Target Identification: Proteomic screening to identify binding partners beyond preliminary kinase targets.
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